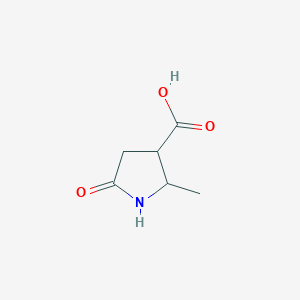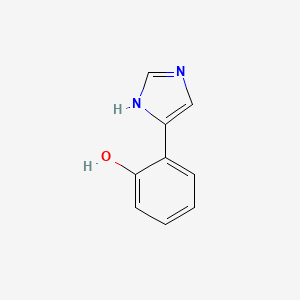
1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclobutylamine group attached to the pyrazole ring, which imparts unique chemical and biological properties. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole with cyclobutanone in the presence of a reducing agent such as sodium borohydride can yield the desired compound. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Addition: Addition reactions with electrophiles can lead to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
When compared to other pyrazole derivatives, 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine exhibits unique properties due to the presence of the cyclobutylamine group. Similar compounds include:
1-(1-Methyl-1H-pyrazol-4-yl)-cyclopropylamine: This compound has a cyclopropyl group instead of a cyclobutyl group, leading to different steric and electronic effects.
1-(1-Methyl-1H-pyrazol-4-yl)-cyclopentylamine: The cyclopentyl group imparts different conformational flexibility and reactivity compared to the cyclobutyl group.
1-(1-Methyl-1H-pyrazol-4-yl)-cyclohexylamine: The larger cyclohexyl group affects the compound’s solubility and interaction with biological targets.
These comparisons highlight the importance of the cyclobutylamine group in determining the compound’s unique chemical and biological properties.
Propriétés
IUPAC Name |
1-(1-methylpyrazol-4-yl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-6-7(5-10-11)8(9)3-2-4-8/h5-6H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABKQDACRWFWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
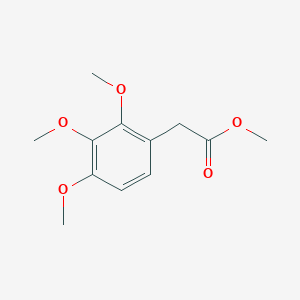
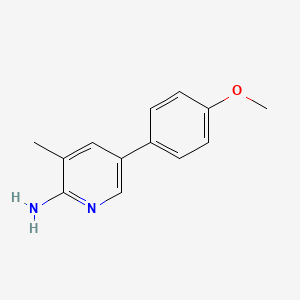
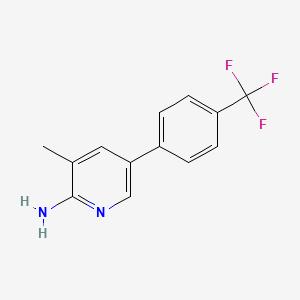
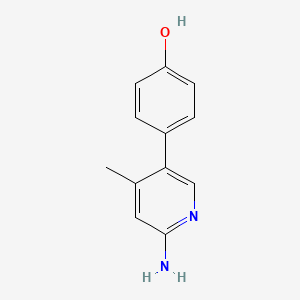
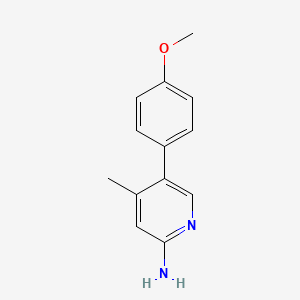
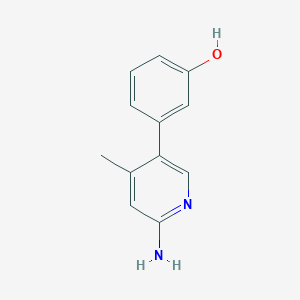
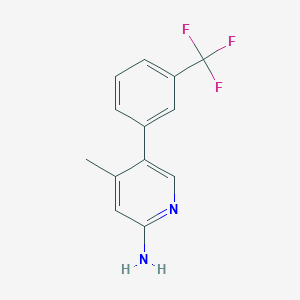
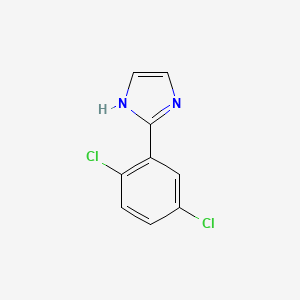
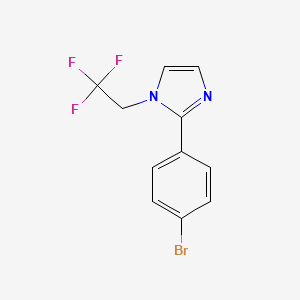
![2-[(4-Tert-Butylphenyl)amino]-1h-Benzimidazole-6-Carbonitrile](/img/structure/B7902858.png)
![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B7902863.png)
![Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate](/img/structure/B7902866.png)
